molecular formula C16H13N5O3 B11679818 2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11679818
M. Wt: 323.31 g/mol
InChI Key: CBZKEKMXYDDUJY-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halogens and alkylating agents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzimidazole and hydrazide derivatives.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has indicated its potential use in drug development for treating infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds to 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide include:

    2-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.

    1-(1H-benzimidazol-2-yl)ethanone: Used in the synthesis of pharmaceuticals.

    2-(6-fluoro-1H-benzimidazol-2-yl)ethanol: Exhibits enhanced biological activity due to the presence of a fluorine atom.

The uniqueness of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13N5O3/c22-16(10-20-11-17-14-6-1-2-7-15(14)20)19-18-9-12-4-3-5-13(8-12)21(23)24/h1-9,11H,10H2,(H,19,22)/b18-9+

InChI Key

CBZKEKMXYDDUJY-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.